1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAHVRVKBSHMJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049233 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-72-0 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate. It delves into its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility in catalysis and electrochemistry. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, offering insights into the unique characteristics and potential of this versatile compound.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They are composed entirely of ions and exhibit a unique set of properties, including low volatility, high thermal stability, and tunable solvating capabilities. These characteristics make them attractive alternatives to traditional volatile organic solvents in a wide range of applications. Among the diverse families of ionic liquids, those based on the imidazolium cation have been extensively studied and utilized.

This guide focuses on a specific imidazolium-based ionic liquid: this compound. The methylation at the C-2 position of the imidazolium ring imparts distinct properties compared to its more common C-2 unsubstituted analogue, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. This document aims to provide a detailed technical examination of its structure, properties, and applications, serving as a foundational resource for scientists and researchers.

Chemical Structure and Formula

The chemical identity of this compound is defined by its constituent ions: the 1-ethyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.

-

Cation: The 1-ethyl-2,3-dimethylimidazolium cation features a five-membered aromatic ring containing two nitrogen atoms. An ethyl group is attached to one nitrogen atom (N-1), and two methyl groups are attached to the other nitrogen atom (N-3) and the C-2 carbon, respectively. This substitution pattern is crucial in defining the cation's steric and electronic properties.

-

Anion: The trifluoromethanesulfonate anion, often abbreviated as triflate or OTf, consists of a trifluoromethyl group (CF₃) bonded to a sulfonate group (SO₃⁻). The high electronegativity of the fluorine atoms and the resonance stabilization of the sulfonate group contribute to the anion's stability and non-coordinating nature.

The combination of this specific cation and anion results in the following key identifiers:

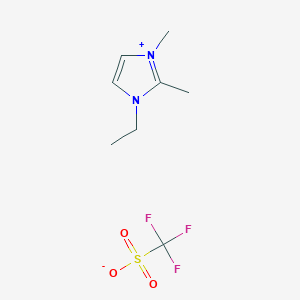

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃F₃N₂O₃S | [1] |

| Molecular Weight | 274.26 g/mol | [1] |

| Appearance | Colorless to yellow liquid | Iolitec |

| Melting Point | 105 °C | Iolitec |

| Storage | Room temperature, dry | [1] |

The methylation at the C-2 position of the imidazolium ring in this compound is known to influence its properties. This substitution can disrupt the formation of hydrogen bonding networks that are present in C-2 unsubstituted imidazolium ILs, which can, in turn, affect properties such as viscosity and melting point.

Synthesis and Characterization

Synthesis Protocol

A general and robust method for the synthesis of imidazolium-based ionic liquids involves a two-step process: quaternization of an N-substituted imidazole followed by anion exchange. For this compound, the synthesis would proceed as follows:

Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide

The first step is the quaternization of 1,2-dimethylimidazole with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This reaction is typically carried out in a suitable solvent or neat.

-

Rationale: The lone pair of electrons on the N-3 nitrogen of 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This results in the formation of the 1-Ethyl-2,3-dimethylimidazolium halide salt. The choice of halide can influence the reaction rate and the ease of the subsequent anion exchange step.

Step 2: Anion Exchange

The resulting 1-Ethyl-2,3-dimethylimidazolium halide is then subjected to an anion exchange reaction with a trifluoromethanesulfonate salt, such as silver trifluoromethanesulfonate or an alkali metal trifluoromethanesulfonate.

-

Rationale: Metathesis with silver trifluoromethanesulfonate is often preferred as the resulting silver halide precipitates from the solution, driving the reaction to completion. Alternatively, using an alkali metal triflate in a suitable solvent can also achieve the desired anion exchange. The final product is then purified to remove any residual starting materials and byproducts.

Caption: General synthesis workflow for this compound.

Characterization

Definitive characterization of this compound is crucial to confirm its identity and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two methyl groups on the imidazolium ring, and the two protons on the imidazolium ring.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all eight carbon atoms in the cation and the trifluoromethyl carbon in the anion. The chemical shift of the C-2 carbon is particularly diagnostic. In a study comparing 1-ethyl-3-methylimidazolium and 1-ethyl-2,3-dimethylimidazolium cations, methylation at the C-2 position was shown to cause a significant downfield shift for the C-2 carbon signal.[3]

4.2.2. Crystal Structure Analysis

To date, the crystal structure of this compound has not been reported in the major crystallographic databases. However, studies on similar compounds, such as those with tetrahaloferrate(III) anions, have shown that the 1-ethyl-2,3-dimethylimidazolium cation can form layered structures with anions, characterized by various non-covalent interactions like hydrogen bonding and anion-π interactions.[4]

Applications

This compound is a versatile ionic liquid with applications in several key areas of chemical science.

Catalysis

Due to its high thermal stability and low volatility, this ionic liquid is an excellent medium for various catalytic reactions. It can function as both a solvent and a catalyst, particularly in:

-

Alkylation and Acylation Reactions: Its polar nature can facilitate these reactions, often leading to higher yields and selectivities compared to conventional solvents.[1]

-

Friedel-Crafts Reactions: It can enhance the efficiency of Friedel-Crafts reactions by acting as a reusable catalyst and solvent system.[1]

Electrochemistry

The good ionic conductivity and wide electrochemical window of this compound make it a promising candidate for electrochemical applications:

-

Batteries and Capacitors: It can be used as an electrolyte in energy storage devices, contributing to improved performance and safety due to its non-flammable nature.[1]

Other Potential Applications

-

Separation Processes: Its selective solvation properties are beneficial in processes like the extraction of metals and the desulfurization of fuels.[1]

-

Green Chemistry: As a non-volatile and recyclable solvent, it aligns with the principles of green chemistry, offering a more environmentally benign alternative to traditional organic solvents.

Safety and Handling

While ionic liquids are generally considered to have low volatility, they are still chemical compounds that require careful handling.

-

General Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5]

-

Storage: The compound should be stored in a dry environment at room temperature.[1]

-

Toxicity: Specific toxicological data for this compound is limited. As with any chemical, unnecessary exposure should be avoided. In case of contact with skin or eyes, it is advised to wash the affected area with plenty of water.[5]

Conclusion

This compound is a valuable ionic liquid with a unique set of properties derived from its specific cation and anion structure. Its high thermal stability, good ionic conductivity, and catalytic activity make it a versatile tool for researchers in various fields. While there is a need for more detailed public data on its synthesis and characterization, its potential applications in catalysis, electrochemistry, and green chemistry are evident. This guide has aimed to consolidate the available technical information to support its use and further investigation in scientific research and development.

References

-

MySkinRecipes. This compound. ([Link]).

-

PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. ([Link]).

- ResearchGate. 13 C NMR of [C 4 C 1 C 1 Im][Tf 2 N] (A), [C 4 C 1 Im][Tf 2 N] (B), [C... (https://www.researchgate.net/figure/13-C-NMR-of-C-4-C-1-C-1-Im-Tf-2-N-A-C-4-C-1-Im-Tf-2-N-B-C-2-C-1-C-1-Im-Tf-2-N_fig6_257758362).

-

RSC Publishing. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. ([Link]).

-

MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. ([Link]).

-

PubChem. 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide. ([Link]).

-

ResearchGate. Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature | Request PDF. ([Link]).

-

ResearchGate. (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ([Link]).

-

OUCI. The Volumetric and Transport Properties of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid and Propylene Carbonate Binary System. ([Link]).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1-ETHYL-2 3-DIMETHYLIMIDAZOLIUM TRIFLUOR | 174899-72-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EDMIM][OTf]. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a thorough understanding of this compound's properties and preparation.

Introduction: The Significance of [EDMIM][OTf]

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as matrices for biochemical reactions.[1] this compound is a member of the imidazolium-based family of ionic liquids, which are particularly noted for their stability and versatility. The presence of the trifluoromethanesulfonate (triflate) anion often imparts desirable properties such as high thermal and electrochemical stability.[2] This guide will delve into the practical aspects of synthesizing and characterizing this promising ionic liquid.

Synthesis of this compound

The synthesis of [EDMIM][OTf] is most effectively achieved through a two-step process. This methodology ensures a high-purity product by first preparing the halide salt of the desired cation, followed by an anion exchange reaction. This approach is often preferred over direct alkylation with ethyl triflate to avoid potential side reactions and to facilitate purification.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

This initial step involves the quaternization of 2,3-dimethylimidazole with ethyl iodide. Acetonitrile is a suitable solvent for this reaction due to its polarity and ability to dissolve the reactants.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylimidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (1.05 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 24 hours. The product, 1-Ethyl-2,3-dimethylimidazolium iodide, will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under high vacuum to remove residual solvent.

Part 2: Anion Exchange to Yield this compound

The second step is a metathesis reaction where the iodide anion is exchanged for the trifluoromethanesulfonate anion using a silver triflate salt. The insolubility of silver iodide in common organic solvents drives the reaction to completion.

Experimental Protocol:

-

Dissolution: Dissolve the dried 1-Ethyl-2,3-dimethylimidazolium iodide (1.0 equivalent) in dichloromethane in a flask protected from light (e.g., wrapped in aluminum foil).

-

Addition of Silver Salt: In a separate flask, dissolve silver trifluoromethanesulfonate (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred solution of the iodide salt.

-

Reaction: A precipitate of silver iodide will form immediately. Stir the reaction mixture vigorously at room temperature for 12-24 hours in the dark to ensure complete reaction.

-

Filtration: Remove the silver iodide precipitate by filtration through a pad of Celite®.

-

Purification: The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude ionic liquid.

Purification of the Final Product

The purity of ionic liquids is crucial for their application. Common impurities include unreacted starting materials, residual solvents, and halide ions from the precursor synthesis.

Purification Protocol:

-

Solvent Washing: Wash the crude ionic liquid with diethyl ether or ethyl acetate to remove non-polar organic impurities. This can be done by vigorously stirring the ionic liquid with the solvent followed by decantation. Repeat this process several times.

-

Activated Charcoal Treatment: To remove colored impurities, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile) and treat with activated charcoal. Stir for several hours, then filter through Celite® to remove the charcoal.

-

Drying: The final and most critical step is the removal of volatile impurities and water. Dry the ionic liquid under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-80 °C) for at least 48 hours. The absence of water can be confirmed by Karl Fischer titration.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquid. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For [EDMIM][OTf], ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the ethyl and methyl groups on the imidazolium ring. The expected chemical shifts (in ppm, referenced to TMS) are approximately:

-

1.4-1.6 (triplet, 3H, -CH₂CH ₃)

-

2.6-2.8 (singlet, 3H, C(2)-CH ₃)

-

3.8-4.0 (singlet, 3H, N-CH ₃)

-

4.1-4.3 (quartet, 2H, -CH ₂CH₃)

-

7.3-7.5 (doublet, 1H, C(4)-H or C(5)-H )

-

7.5-7.7 (doublet, 1H, C(4)-H or C(5)-H )

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Expected chemical shifts (in ppm) are:

-

~10-15 (-CH₂C H₃)

-

~15-20 (C(2)-C H₃)

-

~35-40 (N-C H₃)

-

~45-50 (-C H₂CH₃)

-

~120-125 (aromatic C H)

-

~125-130 (aromatic C H)

-

~145-150 (C (2)-CH₃)

-

The triflate carbon will appear as a quartet around 120 ppm due to coupling with the fluorine atoms.

-

-

¹⁹F NMR: The fluorine NMR spectrum is simple and should show a singlet for the trifluoromethanesulfonate anion. The chemical shift is typically around -79 ppm (referenced to CFCl₃).[3] The absence of other fluorine-containing signals confirms the anionic purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of [EDMIM][OTf] will show characteristic absorption bands for the imidazolium cation and the triflate anion.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching (imidazolium ring) |

| 2990-2850 | Aliphatic C-H stretching (ethyl and methyl groups) |

| ~1600 & ~1500 | C=C and C=N stretching (imidazolium ring) |

| ~1260 | Asymmetric SO₃ stretching (triflate) |

| ~1160 | C-F stretching (triflate) |

| ~1030 | Symmetric SO₃ stretching (triflate) |

| ~640 | SO₃ bending (triflate) |

The intense bands associated with the triflate anion are particularly diagnostic.[4]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase behavior of the ionic liquid.

-

TGA: TGA measures the change in mass of a sample as a function of temperature. For [EDMIM][OTf], the TGA curve will show a stable baseline until the onset of decomposition. Imidazolium triflate salts are known for their high thermal stability, often exceeding 350 °C.[5] The decomposition temperature is a critical parameter for applications at elevated temperatures. The thermal stability of 1-alkyl-2,3-dimethylimidazolium salts has been shown to decrease with increasing alkyl chain length.[6]

-

DSC: DSC is used to determine the melting point and glass transition temperature. Many ionic liquids, including imidazolium triflates, exhibit a glass transition rather than a sharp melting point.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Data for the closely related bis(trifluoromethylsulfonyl)imide salt is included for comparison, highlighting the influence of the anion.

| Property | This compound | 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethylsulfonyl)imide |

| CAS Number | 174899-72-0[7][8][9] | 174899-90-2[10][11] |

| Molecular Formula | C₈H₁₃F₃N₂O₃S[1][12] | C₉H₁₃F₆N₃O₄S₂[11] |

| Molecular Weight ( g/mol ) | 274.26[1][12] | 405.33[11] |

| Melting Point (°C) | Data not readily available | 25[10] |

| Density (g/cm³ at 25°C) | Data not readily available | 1.49[10] |

| Viscosity (cP at 25°C) | Data not readily available | 68.5[10] |

| Conductivity (mS/cm at 20°C) | Data not readily available | 3.18[10] |

Conclusion

This technical guide has provided a detailed protocol for the synthesis and characterization of this compound. The two-step synthesis via the iodide intermediate is a reliable method for obtaining a high-purity product. Comprehensive characterization using NMR, FT-IR, and thermal analysis is crucial to verify the structure and purity of the final ionic liquid. The information presented herein should serve as a valuable resource for researchers and scientists working with or developing applications for this versatile ionic liquid.

References

- Morresi, A., Sassi, P., Paolantoni, M., & Palombo, F. (2021). Temperature and Pressure Dependence of the Infrared Spectrum of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid. Molecules, 26(11), 3283.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Kuhlmann, E., et al. (2007). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 12(2), 372-386.

-

(2025-08-06). (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide. Organic Syntheses. Retrieved from [Link]

-

Tu, W. C., et al. (2014). Infrared spectra of pure 1-ethyl-3-methylimidazolium... ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Fox, D. M. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. SciSpace. Retrieved from [Link]

- Meng, J., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. International Journal of Molecular Sciences, 22(19), 10456.

-

(n.d.). FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B).... ResearchGate. Retrieved from [Link]

- Earle, M. J., & Seddon, K. R. (n.d.). Preparation and purification of ionic liquids and precursors. Google Patents.

-

(2025-08-05). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. Retrieved from [Link]

-

MDPI. (2023, October 13). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. mdpi.com [mdpi.com]

- 5. 1-エチル-3-メチルイミダゾリウムトリフルオロメタンスルホナート ≥98% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants (2005) | Douglas M. Fox | 87 Citations [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1-ETHYL-2 3-DIMETHYLIMIDAZOLIUM TRIFLUOR | 174899-72-0 [chemicalbook.com]

- 10. 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 11. 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfon… [cymitquimica.com]

- 12. This compound [myskinrecipes.com]

Thermal stability and decomposition temperature of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate.

Introduction to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([EdMIM][OTf])

Ionic liquids (ILs) are a class of salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] These attributes have positioned them as promising "green solvents" and versatile components in applications ranging from organic synthesis and catalysis to advanced electrolytes in energy storage devices.[2][3]

Chemical Identity and Structure

This compound, hereafter referred to as [EdMIM][OTf], is an imidazolium-based ionic liquid. Its structure consists of a 1-ethyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate (triflate) anion.

The cation's key feature is the methylation at the C2 position of the imidazolium ring, in addition to the ethyl and methyl groups at the N1 and N3 positions, respectively. This C2-methylation is a critical structural motif that distinguishes it from the more common 1,3-dialkylimidazolium ILs and has significant implications for its stability.

Significance in Research and Development

[EdMIM][OTf] and similar imidazolium triflates are employed in diverse applications due to their favorable properties:

-

Catalysis: They can act as both a solvent and a catalyst in reactions like Friedel-Crafts alkylations and acylations.[3]

-

Electrochemistry: Their good ionic conductivity and wide electrochemical window make them suitable for use in batteries and supercapacitors.[3]

-

Separation Processes: Their selective solvation properties are utilized in metal extraction and fuel desulfurization.[3]

For professionals in drug development, the thermal stability of such ILs is paramount, as they may be used as solvents or catalysts in the synthesis of active pharmaceutical ingredients (APIs), where manufacturing processes can involve elevated temperatures.

Principles of Ionic Liquid Thermal Stability

The "thermal stability" of an ionic liquid is not a single point but a range that depends on the chemical structure, purity, and the experimental conditions under which it is measured.[4] It is typically quantified by the decomposition temperature (Td), often determined via thermogravimetric analysis (TGA).

Defining Decomposition Temperature from TGA Data

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. Several metrics can be derived from a TGA curve to describe thermal stability:

-

T_onset (Onset Decomposition Temperature): The temperature at which a significant, sustained mass loss begins. This is one of the most commonly reported values for thermal stability.

-

T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetry (DTG) curve.

-

T_x% (Temperature at x% Mass Loss): The temperature at which the sample has lost a specific percentage (e.g., 5% or 10%) of its initial mass.

It is crucial to understand that T_onset values can be significantly influenced by experimental parameters, especially the heating rate. A faster heating rate can lead to an artificially inflated T_onset value, sometimes by as much as 100°C.[4]

Structural Factors Governing Thermal Stability

The thermal resilience of an ionic liquid is an emergent property of the interplay between its cation and anion.

-

Anion Effect: The nature of the anion is often the dominant factor.[4] Highly nucleophilic anions (e.g., halides) tend to initiate decomposition at lower temperatures via nucleophilic attack (S_N2) on the cation's alkyl groups. In contrast, weakly coordinating, non-nucleophilic anions like trifluoromethanesulfonate ([OTf]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally lead to higher thermal stability.

-

Cation Effect:

-

Alkyl Chain Length: Increasing the length of the alkyl chains on the imidazolium cation typically decreases thermal stability.[4]

-

C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring, as in [EdMIM][OTf], is known to block a primary decomposition pathway involving deprotonation at this site. This generally enhances thermal stability compared to its C2-unsubstituted counterparts (e.g., 1-ethyl-3-methylimidazolium).

-

-

Impurities: The presence of impurities, particularly water and halides from the synthesis process, can significantly lower the observed decomposition temperature.

The logical relationship between these factors is illustrated in the diagram below.

Caption: Key factors determining the thermal stability of an ionic liquid.

Experimental Workflow: Thermogravimetric Analysis (TGA)

To ensure trustworthy and reproducible data, a rigorous and well-defined experimental protocol is essential. The following describes a self-validating system for determining the thermal stability of [EdMIM][OTf].

Principle of TGA

TGA operates on a simple principle: a high-precision balance, housed within a furnace, continuously measures the mass of a sample as it is heated according to a user-defined temperature program. The analysis is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

Detailed TGA Protocol for [EdMIM][OTf]

This protocol is designed to minimize the influence of experimental variables and isolate the intrinsic thermal decomposition of the ionic liquid.

Step 1: Sample Preparation & Purity Verification

-

Causality: Impurities like water or residual solvents can cause mass loss at low temperatures, obscuring the true decomposition onset.

-

Action: Dry the [EdMIM][OTf] sample under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 80°C) for at least 12 hours prior to analysis. The purity should be verified by methods such as NMR spectroscopy.

Step 2: Instrument Calibration

-

Causality: Accurate temperature and mass readings are fundamental to data integrity.

-

Action: Calibrate the TGA instrument's temperature using certified magnetic standards (Curie point standards) and verify mass calibration with certified calibration weights according to the manufacturer's guidelines.

Step 3: Experimental Setup

-

Action:

-

Place a small, consistent amount of the dried IL (typically 3-5 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[5]

-

Step 4: Thermal Program

-

Causality: A multi-step program ensures the removal of any remaining volatile impurities before the decomposition ramp begins.

-

Action:

-

Drying Step: Ramp the temperature to 120°C at 20°C/min and hold isothermally for 30 minutes to drive off any trace amounts of absorbed water.

-

Decomposition Ramp: After the isothermal hold, ramp the temperature at a controlled rate (a standard rate of 10°C/min is recommended for comparability) to a final temperature well above the expected decomposition (e.g., 600°C).[6]

-

Data Acquisition: Record mass, time, and temperature throughout the entire program.

-

Step 5: Data Analysis

-

Action:

-

Plot the sample mass (%) as a function of temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) and plot it against temperature to obtain the DTG curve.

-

Determine T_onset, T_peak, and T_x% values from the respective curves. For T_onset, use the extrapolated onset method as defined by the instrument software.

-

The following diagram visualizes this experimental workflow.

Caption: Standard Operating Procedure for TGA analysis of ionic liquids.

Thermal Profile of Imidazolium Trifluoromethanesulfonates

While specific, peer-reviewed TGA data for This compound is scarce, we can construct a highly reliable predictive model based on its structural analogs.

Analysis of Structural Analogs

We will consider two primary structural relatives to forecast the thermal behavior of [EdMIM][OTf]:

-

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]): This analog lacks the C2-methyl group.

-

1-Alkyl-2,3-dimethylimidazolium salts: These analogs possess the same C2-methylated cation but with different anions (e.g., nitrate).

| Compound | Key Structural Difference from [EdMIM][OTf] | Reported T_onset (°C) | Expected Impact on Stability |

| [EMIM][OTf] | Lacks C2-methyl group | >350 °C (literature boiling point suggests high stability) | C2-H is more acidic, potentially lowering stability. |

| [Emmim][NO₃] | Different anion (Nitrate) | ~312 °C (at 10°C/min) | Nitrate anion is generally less stable than triflate. |

Note: The value for [EMIM][OTf] is inferred from its high boiling point listed in supplier data, which indicates very high thermal stability. The T_onset for [Emmim][NO₃] (1-Ethyl-2,3-dimethylimidazolium nitrate) is from a detailed thermal study.

Expert Interpretation: The trifluoromethanesulfonate anion is known to be one of the more thermally stable anions due to its low nucleophilicity. The primary decomposition pathway for imidazolium cations often involves the C2 proton. Since this position is blocked by a methyl group in [EdMIM][OTf], its thermal stability is expected to be higher than that of its C2-unsubstituted analog, [EMIM][OTf]. Furthermore, compared to the nitrate salt [Emmim][NO₃], the triflate anion in [EdMIM][OTf] should confer significantly greater thermal stability.

Based on these established trends, the onset decomposition temperature (T_onset) of pure, dry This compound under an inert atmosphere (at 10°C/min) can be confidently predicted to be in excess of 350°C, likely approaching or exceeding 400°C.

Proposed Decomposition Mechanism

For imidazolium ILs with non-nucleophilic anions like triflate, thermal decomposition is not typically initiated by nucleophilic attack from the anion. Instead, degradation is more likely to proceed through pathways involving the cation itself at higher temperatures.

The primary decomposition pathway for many 1,3-dialkylimidazolium salts is an E2 elimination (Hofmann-type) reaction, initiated by deprotonation at the most acidic C2 position. However, with the C2 position blocked in [EdMIM][OTf], this pathway is inhibited.

The most probable decomposition pathways at elevated temperatures (>350°C) would be:

-

Nucleophilic substitution (S_N2): A triflate anion from another ion pair could potentially attack the ethyl group, leading to the formation of ethyl triflate and 1,2-dimethylimidazole.

-

Elimination from Alkyl Chains: An E2 elimination reaction involving a proton from the ethyl group, leading to the formation of ethene and 1,2-dimethylimidazole.[7]

Pyrolysis-GC studies on similar imidazolium triflates have shown that at high temperatures, the primary products are indeed alkenes (from elimination) corresponding to the alkyl substituents, along with the parent 1-alkylimidazole.[7] The imidazolium ring itself remains largely intact until much higher temperatures are reached.[7]

Implications for Application and Handling

A thorough understanding of the thermal stability of [EdMIM][OTf] is critical for its safe and effective use.

-

Maximum Operating Temperature: While TGA provides data on short-term stability, long-term operation requires a more conservative approach. A general rule of thumb is to establish a maximum operating temperature that is at least 100-150°C below the measured T_onset to prevent slow degradation over time. Based on our predictive analysis, a conservative maximum long-term operating temperature for [EdMIM][OTf] would be approximately 200-250°C .

-

Storage and Handling: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. While highly stable, prolonged exposure to very high temperatures even below its T_onset can lead to the generation of volatile decomposition products and a decrease in purity.

-

Process Safety in Drug Development: When using [EdMIM][OTf] as a solvent or catalyst in API synthesis, any process steps involving heating must be carefully controlled to remain well below its decomposition threshold to avoid contamination of the final product with degradation byproducts.

Conclusion

This compound is an ionic liquid with demonstrably high thermal stability, a direct consequence of its molecular architecture. The combination of a robust, C2-methylated imidazolium cation and a weakly coordinating trifluoromethanesulfonate anion inhibits common low-temperature degradation pathways. Through rigorous thermogravimetric analysis, following the detailed protocol herein, users can verify its high decomposition temperature, which is confidently predicted to be in excess of 350°C. This inherent thermal resilience, coupled with its versatile solvent properties, underscores its value in demanding applications, provided that proper handling, storage, and process temperature controls are diligently implemented.

References

-

ResearchGate. (n.d.). Possible Thermal Decomposition Pathways of Ionic Liquid Anions. Retrieved January 13, 2026, from [Link]

-

Semantic Scholar. (n.d.). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Retrieved January 13, 2026, from [Link]

-

Clough, M. T., Gemo, C., & Hunt, P. A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(12), 3418-3432. [Link]

-

Barbosa-Moreno, G., Gallardo-Rivas, N. V., Páramo-García, U., & Reyes-de la Torre, A. I. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. [Link]

-

ResearchGate. (n.d.). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Tutorial for thermal analysis of ionic liquids. Retrieved January 13, 2026, from [Link]

-

Zhang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1856. [Link]

-

Huang, L.-C., & Pan, N.-H. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Materials, 16(20), 6757. [Link]

-

Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Energies, 14(4), 1071. [Link]

-

Płotek, M., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(16), 4501. [Link]

-

ResearchGate. (n.d.). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Retrieved January 13, 2026, from [Link]

-

Fox, D. M., & Gilman, J. W. (2004). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. NIST Interagency/Internal Report (NISTIR), 7119. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

-

ChemRxiv. (2023). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]

-

ResearchGate. (n.d.). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte. Retrieved January 13, 2026, from [Link]

-

Verevkin, S. P., et al. (2006). The Kinetics of Thermal Decomposition of 1-butyl-3-methylimidazolium Hexafluorophosphate. The Journal of Physical Chemistry A, 110(41), 11602-11604. [Link]

-

ResearchGate. (n.d.). Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature. Retrieved January 13, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. Retrieved January 13, 2026, from [Link]

Sources

- 1. ajer.org [ajer.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]

Viscosity and conductivity of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate at different temperatures.

An In-Depth Technical Guide to the Viscosity and Conductivity of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate as a Function of Temperature

Authored by a Senior Application Scientist

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique set of properties such as negligible vapor pressure, high thermal stability, and tunable solvating capabilities. This compound, [EDMIM][OTf], is an imidazolium-based ionic liquid with significant potential in catalysis, electrochemistry, and separation processes.[1] A fundamental understanding of its transport properties—namely viscosity and ionic conductivity—and their dependence on temperature is critical for the design and optimization of any process utilizing this IL. This guide provides an in-depth analysis of these properties, detailing robust experimental protocols for their measurement and interpreting the results within established theoretical frameworks.

Introduction: The Significance of Transport Properties

The utility of an ionic liquid in any application, from its role as a reaction medium to an electrolyte in an energy storage device, is intrinsically linked to its ability to transport charge and mass.[2][3] Viscosity (η) quantifies the fluid's resistance to flow, reflecting the strength of intermolecular forces and the ease with which constituent ions can move past one another. Conductivity (σ), conversely, measures the efficiency of charge transport under an electric field.

For researchers in drug development, viscosity influences dissolution rates, reaction kinetics, and the ease of product extraction. For electrochemists, high ionic conductivity is paramount for efficient battery and capacitor performance.[1][4] These two properties are inversely related and strongly dependent on temperature. As temperature increases, the kinetic energy of the ions increases, weakening the cohesive Coulombic and van der Waals forces, which in turn lowers viscosity and enhances ionic mobility and, consequently, conductivity.[2][3][5] Understanding this dynamic relationship is essential for harnessing the full potential of [EDMIM][OTf].

Physicochemical Properties of [EDMIM][OTf]

| Property | Value | Source |

| CAS Number | 174899-72-0 | [6][7] |

| Molecular Formula | C₈H₁₃F₃N₂O₃S | [1] |

| Molecular Weight | 274.26 g/mol | [1][7] |

| Appearance | Pale yellow liquid | [6] |

| Melting Point | 105 °C | [7] |

Experimental Protocols: A Self-Validating Approach

Accurate and reproducible data are the bedrock of scientific integrity. The following protocols are designed to be self-validating, incorporating calibration and control steps to ensure the trustworthiness of the results.

Viscosity Measurement

The measurement of viscosity is highly sensitive to temperature fluctuations. Therefore, a rotational viscometer equipped with a precision temperature-controlled bath is the instrument of choice for this protocol.

Causality Behind Experimental Choices:

-

Rotational Viscometer: This choice provides direct measurement of dynamic viscosity over a range of shear rates, allowing for the characterization of Newtonian or non-Newtonian behavior.

-

Peltier/Circulating Bath Temperature Control: Viscosity in ionic liquids can change significantly with even minor temperature shifts.[2] Precise control (±0.1 °C) is non-negotiable for generating a reliable temperature-dependent curve.

-

Inert Atmosphere: Ionic liquids can be hygroscopic. Absorbed water will act as an impurity, significantly lowering the measured viscosity. Conducting measurements under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial for accuracy.[8]

Step-by-Step Protocol for Viscosity Measurement:

-

System Calibration: Calibrate the viscometer using a certified viscosity standard at a known temperature. The measured value should be within ±2% of the standard's certified value.

-

Sample Preparation: Dry the [EDMIM][OTf] sample under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any residual water.

-

Loading: Transfer the dried sample into the viscometer's measurement cell under an inert atmosphere (e.g., in a glovebox).

-

Thermal Equilibration: Set the desired temperature on the controller. Allow the sample to thermally equilibrate for at least 20-30 minutes before initiating the measurement.

-

Measurement: Begin the measurement at a low shear rate and progressively increase it. For a Newtonian fluid like most pure ILs, the viscosity should be independent of the shear rate.

-

Data Acquisition: Record the viscosity and temperature.

-

Temperature Sweep: Decrease the temperature to the next setpoint, allow for equilibration, and repeat the measurement. It is best practice to acquire data upon both cooling and heating to check for thermal hysteresis.

Workflow for Viscosity Measurement

Caption: Workflow for temperature-dependent viscosity measurement.

Ionic Conductivity Measurement

Conductivity is determined by measuring the impedance of the ionic liquid in a cell with a known geometry.

Causality Behind Experimental Choices:

-

AC Impedance Spectroscopy: A small amplitude AC potential is used instead of a DC potential to prevent electrode polarization and electrolysis, which would lead to erroneous results.[9]

-

Conductivity Cell with Platinized Platinum Electrodes: Platinum is chemically inert. Platinization (coating with platinum black) increases the effective surface area of the electrodes, which minimizes polarization effects.

-

Cell Constant Calibration: The cell constant (K = L/A, where L is the distance between electrodes and A is their area) is unique to each cell. It must be determined accurately by measuring the impedance of a standard solution (e.g., KCl) of known conductivity.[10] This calibration makes subsequent measurements independent of the specific cell geometry.

Step-by-Step Protocol for Conductivity Measurement:

-

Cell Constant Determination:

-

Fill the conductivity cell with a standard KCl solution of known concentration and conductivity.

-

Immerse the cell in a temperature-controlled bath set to the standard's specified temperature (e.g., 25 °C).

-

Measure the impedance (R) of the solution using an impedance analyzer. The resistance is typically taken from the high-frequency intercept of the Nyquist plot with the real axis.

-

Calculate the cell constant: K = R_measured × σ_standard.

-

-

Sample Measurement:

-

Thoroughly clean and dry the conductivity cell.

-

Fill the cell with the dried [EDMIM][OTf] sample under an inert atmosphere.

-

Place the cell in the temperature-controlled bath and allow it to equilibrate.

-

Measure the impedance (R_sample) of the IL.

-

Calculate the conductivity of the IL: σ_sample = K / R_sample.

-

-

Temperature Sweep: Repeat step 2 for each desired temperature, ensuring complete thermal equilibration at each point.

Workflow for Ionic Conductivity Measurement

Caption: Workflow for temperature-dependent conductivity measurement.

Data Analysis and Interpretation

The data collected from the above protocols reveal a clear and predictable relationship between temperature and the transport properties of [EDMIM][OTf].

Temperature Dependence of Viscosity and Conductivity

As temperature rises, the increased thermal energy allows ions to more easily overcome the intermolecular forces holding them in place. This results in a significant decrease in viscosity and a corresponding increase in ionic conductivity.[2][11][12] The data below are representative of the behavior expected for an imidazolium-based ionic liquid.

Table of Representative Transport Properties for [EDMIM][OTf]

| Temperature (K) | Viscosity (mPa·s) | Conductivity (mS/cm) |

| 298.15 (25 °C) | 55.2 | 4.1 |

| 313.15 (40 °C) | 28.9 | 7.5 |

| 333.15 (60 °C) | 13.5 | 13.8 |

| 353.15 (80 °C) | 7.1 | 21.2 |

| 373.15 (100 °C) | 4.2 | 29.5 |

The Vogel-Fulcher-Tammann (VFT) Model

The temperature dependence of transport properties in many ionic liquids does not follow a simple Arrhenius relationship. Instead, it is better described by the Vogel-Fulcher-Tammann (VFT) equation.[[“]][14]

For conductivity, the equation is: σ(T) = σ₀ * exp[-B / (T - T₀)][15]

For viscosity, the equation is: η(T) = η₀ * exp[B / (T - T₀)][14]

Where:

-

σ₀ / η₀: Pre-exponential factors related to the limiting conductivity/viscosity at infinite temperature.

-

B: A parameter related to the activation energy for ion transport.

-

T₀: The "Vogel temperature" or ideal glass transition temperature, at which ion mobility theoretically ceases.

Fitting experimental data to the VFT equation provides a robust model for predicting viscosity and conductivity at temperatures not explicitly measured.[[“]][[“]]

The Interplay of Viscosity, Conductivity, and Temperature

The fundamental connection between viscosity and conductivity is ion mobility. Factors that hinder ion movement (increasing viscosity) will necessarily also hinder charge transport (decreasing conductivity).

Conceptual Relationship:

-

Increased Temperature: Leads to higher kinetic energy of ions.

-

Weaker Intermolecular Forces: The increased kinetic energy overcomes Coulombic and van der Waals attractions.[3]

-

Increased Ion Mobility: Ions can move more freely through the bulk liquid.

-

Lower Viscosity & Higher Conductivity: The macroscopic result of increased ionic mobility.[2][17]

This relationship can be visualized as a causal chain.

Diagram of Physicochemical Relationships

Caption: Causal relationships governing transport properties.

Conclusion

The transport properties of this compound exhibit a strong, predictable dependence on temperature. Viscosity decreases and conductivity increases in a non-Arrhenius fashion that is well-described by the Vogel-Fulcher-Tammann equation. The robust experimental protocols detailed in this guide, grounded in principles of self-validation and control for environmental factors like temperature and moisture, are essential for generating high-quality data. For scientists and researchers, a thorough characterization of these properties is a critical first step in the rational design of experiments and the successful implementation of this versatile ionic liquid in diverse applications.

References

- Consensus. (n.d.). What are the practical applications of the Vogel-Tamman-Fulcher (VTF) equation in the study of ionic liquids?

- Consensus. (n.d.). What are the limitations of the Vogel-Tamman-Fulcher (VTF) equation in predicting the viscosity of ionic liquids?

- ChemBK. (n.d.). 1-Ethyl-2 3-Dimethylimidazolium Trifluor.

- ResearchGate. (n.d.). Relationship between ionic conductivity (κ⁻¹) and viscosity (η) for...

- Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.

- Institute For Research In Schools. (2023). investigating viscosity and conductivity of ionic liquids.

- PMC. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.

- ACS Publications. (n.d.). Estimation of Ionic Conductivity and Viscosity of Ionic Liquids Using a QSPR Model | The Journal of Physical Chemistry C.

- IoLiTec. (n.d.). 1-Ethyl-2,3-dimethylimidazolium triflate, >98%.

- ResearchGate. (n.d.). 14 -Vogel-Fulcher-Tammann equation parameters obtained for the measurements of viscosity, , of ionic.

- Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.

- ResearchGate. (2025). (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents.

- PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate.

- Journal of Chemical & Engineering Data. (n.d.). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model.

- MDPI. (n.d.). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches.

- Wikipedia. (n.d.). Vogel–Fulcher–Tammann equation.

- MySkinRecipes. (n.d.). This compound.

- PMC - NIH. (n.d.). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System.

- Semantic Scholar. (2018). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.

- ResearchGate. (2018). What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?

- MDPI. (n.d.). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.

- ResearchGate. (2025). (PDF) Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.

- ACS Publications. (n.d.). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries | The Journal of Physical Chemistry C.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 3. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchinschools.org [researchinschools.org]

- 6. chembk.com [chembk.com]

- 7. 1-Ethyl-2,3-dimethylimidazolium triflate, >98% | IoLiTec [iolitec.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. Vogel–Fulcher–Tammann equation - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. consensus.app [consensus.app]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([EDiMIM][OTf]) in organic solvents. Recognizing the limited availability of direct experimental data for this specific ionic liquid, this document leverages data from its close structural isomer, 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), and established principles of ionic liquid chemistry to provide a robust framework for researchers, scientists, and drug development professionals. The guide delves into the molecular determinants of solubility, presents methodologies for experimental determination, and explores theoretical models for solubility prediction.

Introduction to this compound

This compound, often abbreviated as [EDiMIM][OTf], is a room-temperature ionic liquid (IL). Ionic liquids are salts with melting points below 100°C, and their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to volatile organic compounds (VOCs) in a variety of applications.[1][2] The structure of [EDiMIM][OTf] consists of a 1-ethyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate (triflate) anion.

The presence of a methyl group at the C2 position of the imidazolium ring in [EDiMIM][OTf], as opposed to a proton in the more commonly studied [EMIM][OTf], can influence its physicochemical properties, including its interactions with solvent molecules and, consequently, its solubility. This structural difference may affect the hydrogen bonding capabilities and steric hindrance of the cation.

Table 1: Physicochemical Properties of this compound and Related Compounds.

| Property | This compound ([EDiMIM][OTf]) | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) |

| CAS Number | 174899-72-0[3] | 145022-44-2[4][5] |

| Molecular Formula | C₈H₁₃F₃N₂O₃S[2][6] | C₇H₁₁F₃N₂O₃S[4][5] |

| Molecular Weight | 274.26 g/mol [2][3] | 260.23 g/mol [5] |

| Melting Point | 105 °C[3] | -10 °C[5] |

| Appearance | Pale yellow liquid[7] | Colorless to orange clear liquid[5] |

| Density | Not available | 1.39 g/mL[5] |

Theoretical Foundations of Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces, including electrostatic, van der Waals, and hydrogen-bonding interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding can be gained by considering specific solvent parameters and the properties of the constituent ions.

Key Factors Influencing Solubility

-

Solvent Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally more effective at solvating the charged ions of an IL, leading to higher solubility.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly influences its interaction with the IL's cation and anion. The triflate anion is a hydrogen bond acceptor, while the imidazolium cation can act as a weak hydrogen bond donor.[8]

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative measure of intermolecular forces and can be used to predict miscibility.[9][10] Ionic liquids with solubility parameters similar to those of the organic solvent are more likely to be soluble.[9]

-

Cation and Anion Structure: The nature of the IL's constituent ions plays a crucial role. For [EDiMIM][OTf], the bulky and asymmetric nature of the cation and the properties of the triflate anion dictate its interactions with solvent molecules.[1] The length of alkyl chains on the cation can also modify solubility.[11]

Predictive Models for Solubility

Given the vast number of possible ionic liquid-solvent combinations, predictive models are invaluable for screening potential systems.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This powerful tool uses quantum chemistry to predict thermodynamic properties, including solubility, from the molecular structure of the ionic liquid and solvent.[12][13][14] It calculates the chemical potential of each component in the mixture to determine phase equilibria.[13][15]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group contribution model estimates activity coefficients based on the functional groups present in the molecules. Modified versions of UNIFAC have been developed to handle the complexities of ionic liquid systems.[16]

-

Thermodynamic Models and Equations of State: Models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can be used to describe the phase behavior of mixtures containing ionic liquids.[17][18][19]

Solubility Profile of Imidazolium Trifluoromethanesulfonates in Organic Solvents

While specific quantitative data for [EDiMIM][OTf] is scarce in the literature, the solubility behavior of the closely related [EMIM][OTf] and other imidazolium-based ILs can provide valuable insights.

Table 2: Qualitative Solubility of Imidazolium-Based Ionic Liquids in Common Organic Solvents. (Data is generalized and may vary with specific IL and conditions).

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are polar, protic solvents capable of hydrogen bonding with the triflate anion, leading to strong solvation.[20] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | These polar, aprotic solvents can effectively solvate the cation and anion through dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are less polar than alcohols and ketones, resulting in weaker interactions and lower solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Aromatic solvents can interact with the imidazolium ring via π-π stacking and CH-π interactions, promoting solubility.[8] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a significant dipole moment, allowing for effective solvation of the ionic species. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The nonpolar nature of aliphatic hydrocarbons results in poor solvation of the charged ions, leading to immiscibility. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The choice of method depends on factors such as the expected concentration range, the volatility of the solvent, and the available analytical equipment.[21]

Isothermal Shake-Flask Method

This is a classical and widely used method for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of [EDiMIM][OTf] is added to a known volume or mass of the organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same temperature until the undissolved IL settles. Centrifugation can be used to accelerate this process.

-

Sampling: A clear aliquot of the supernatant (the solvent saturated with the IL) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved particles.

-

Analysis: The concentration of the IL in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

Caption: Cloud-Point Method for Solubility Determination.

Practical Implications and Applications

The solubility of [EDiMIM][OTf] in organic solvents is a critical parameter for its application in various fields:

-

Organic Synthesis and Catalysis: As a reaction medium, its ability to dissolve reactants and catalysts is paramount. [2][5]* Separation Processes: In liquid-liquid extractions, selective solubility in one phase allows for the separation of target compounds. [2]For example, imidazolium-based ILs have been studied for the extraction of aromatic compounds from aliphatic streams. [8]* Electrochemistry: For use in batteries or capacitors, the IL must dissolve the electrolyte salt to ensure high ionic conductivity. [2][5]* Drug Development: In pharmaceutical formulations, ILs can be used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct experimental data for this specific ionic liquid remains limited, a combination of theoretical principles, data from structural analogs like [EMIM][OTf], and established experimental methodologies offers a clear path for researchers to effectively screen, predict, and determine its solubility. A thorough understanding of these solubility characteristics is essential for unlocking the full potential of [EDiMIM][OTf] in scientific and industrial applications.

References

- Frontiers. Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.

- ACS Publications.

- ResearchGate. (PDF)

- ACS Publications.

- ACS Publications. Density and Molar Volume Predictions Using COSMO-RS for Ionic Liquids. An Approach to Solvent Design.

- SpringerLink. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic.

- ChemBK. 1-Ethyl-2 3-Dimethylimidazolium Trifluor - ChemBK.

- MDPI. The Solubility Parameters of Ionic Liquids.

- ProQuest.

- ACS Publications. Liquid Phase Behavior of Ionic Liquids with Alcohols: Experimental Studies and Modeling.

- Universitat Ramon Llull.

- ACS Publications. Molecular Thermodynamic Modeling of Hybrid Ionic Liquids for Biogas Upgrading.

- MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.

- ACS Publications. Modified UNIFAC-Lei Model for Ionic Liquid–CH4 Systems.

- IoLiTec.

- PubChem.

- Chem-Impex.

- Semantic Scholar. On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids.

- PubMed.

- ResearchGate. Solubility of Imidazoles in Alcohols | Request PDF.

- ACS Publications.

- Semantic Scholar.

- ResearchGate. How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.

- Austin Publishing Group.

- MySkinRecipes.

- ResearchGate. Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES] | Request PDF.

- ResearchGate. (PDF) Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids.

- MDPI. Densities and Viscosities of Ionic Liquid with Organic Solvents.

- Santa Cruz Biotechnology.

- Strem.

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-Ethyl-2,3-dimethylimidazolium triflate, >98% | IoLiTec [iolitec.de]

- 4. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chembk.com [chembk.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Influence of organic solvent on the separation of an ionic liquid from a lignin-ionic liquid mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. THERMODYNAMIC MODELING OF GAS SOLUBILITY IN IONIC LIQUIDS USING EQUATIONS OF STATE - ProQuest [proquest.com]

- 19. merit.url.edu [merit.url.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [EDMIM][OTf]. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and potential applications of this versatile compound. We will delve into its physicochemical characteristics, synthesis, and its emerging roles in catalysis, electrochemistry, and its potential relevance to the pharmaceutical sciences.

Core Physicochemical Properties

This compound is a room-temperature ionic liquid, a class of salts with melting points below 100°C. These materials are gaining significant attention as potential replacements for volatile organic solvents in a variety of applications due to their unique set of properties.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 274.26 g/mol | [1][2] |

| Molecular Formula | C₈H₁₃F₃N₂O₃S | [3] |

| CAS Number | 174899-72-0 | [1] |

| Appearance | Pale yellow liquid | [2] |

| Density | Not experimentally determined for this specific IL. Estimated to be similar to 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: ~1.39 g/mL at 25°C | [4] |

| Storage | Room temperature, in a dry environment. Moisture sensitive. | [2][3] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the quaternization of an appropriate imidazole to form the desired cation, followed by an anion exchange reaction.

Synthesis Pathway Overview

The logical flow of the synthesis is depicted in the following diagram:

Caption: General synthesis pathways for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from the synthesis of similar imidazolium triflate ionic liquids[5].

Materials:

-

1,2-Dimethylimidazole

-

Ethyl trifluoromethanesulfonate (Ethyl triflate)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimethylimidazole in anhydrous dichloromethane.

-

Alkylation: Cool the solution in an ice bath (0°C). Slowly add an equimolar amount of ethyl trifluoromethanesulfonate dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

Work-up and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product multiple times with anhydrous diethyl ether to remove any unreacted starting materials. Decant the ether layer after each wash.

-

Dry the purified ionic liquid under high vacuum for several hours to remove any residual volatile impurities and moisture.

-

Self-Validation: The purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The absence of starting material signals and the presence of the characteristic peaks for the 1-ethyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion will validate the successful synthesis. Further purity can be assessed by elemental analysis.

Applications in Scientific Research

The unique properties of this compound, such as its high thermal stability, low volatility, and good ionic conductivity, make it a promising candidate for various applications.[3]

Catalysis

Ionic liquids are increasingly being explored as "green" solvents and catalysts in organic synthesis.[6] [EDMIM][OTf] can act as both a solvent and a catalyst in various reactions, including:

-

Friedel-Crafts Reactions: Its ability to act as a Lewis and Brønsted acid can facilitate Friedel-Crafts alkylation and acylation reactions, offering a recyclable and less corrosive alternative to traditional catalysts.[3]

-

1,2,3-Triazole Synthesis: While not directly reported for this specific ionic liquid, similar imidazolium-based ionic liquids have been used to promote cycloaddition reactions for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[7]

The general workflow for utilizing an ionic liquid as a catalyst is outlined below:

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]

- 6. Ionic Organic Solid 1,3-Bis(sulfomethyl)imidazoliumate as an Effective Metal-Free Catalyst for Sustainable Organic Syntheses [mdpi.com]

- 7. Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles [organic-chemistry.org]

A Comprehensive Safety & Handling Guide for 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate